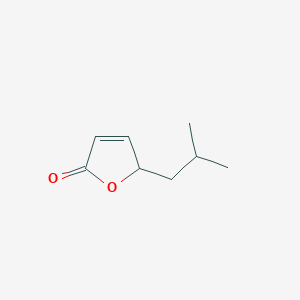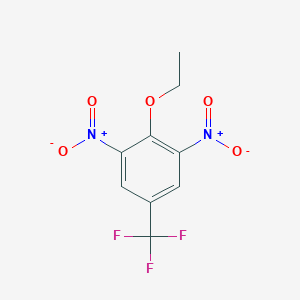
(Butanoyloxy)(tributyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butanoyloxy)(tributyl)stannane is an organotin compound that features a butanoyloxy group attached to a tributyltin moiety. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to generate tin-centered radicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (Butanoyloxy)(tributyl)stannane typically involves the reaction of tributyltin hydride with butanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnH+CH3(CH2)2COCl→Bu3SnOCOCH2CH2CH3+HCl
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(Butanoyloxy)(tributyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Radical Reactions: Often initiated by azobisisobutyronitrile (AIBN) or light irradiation.
Nucleophilic Substitution: Typically involves the use of strong nucleophiles such as Grignard reagents.
Dehalogenation: Commonly performed in the presence of a radical initiator.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in radical reactions, the product is often a hydrocarbon, while in nucleophilic substitution, the product is an organotin compound with a different substituent.
Wissenschaftliche Forschungsanwendungen
(Butanoyloxy)(tributyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in radical reactions and dehalogenation processes.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential use in drug delivery systems.
Industry: Used in the production of other organotin compounds and as a catalyst in certain polymerization reactions.
Wirkmechanismus
The mechanism of action of (Butanoyloxy)(tributyl)stannane involves the generation of tin-centered radicals. These radicals can participate in various reactions, such as hydrogen abstraction and addition to double bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Hydride: A commonly used organotin hydride with similar reactivity.
Triphenyltin Hydride: Another organotin hydride with different substituents.
Dibutyltin Oxide: Used in similar applications but with different reactivity.
Uniqueness
(Butanoyloxy)(tributyl)stannane is unique due to the presence of the butanoyloxy group, which can influence its reactivity and applications. Its ability to participate in both radical and nucleophilic substitution reactions makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
13722-51-5 |
|---|---|
Molekularformel |
C16H34O2Sn |
Molekulargewicht |
377.1 g/mol |
IUPAC-Name |
tributylstannyl butanoate |
InChI |
InChI=1S/C4H8O2.3C4H9.Sn/c1-2-3-4(5)6;3*1-3-4-2;/h2-3H2,1H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
LLRBDFSXDHIVOQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)



![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)

![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)



![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)

![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
